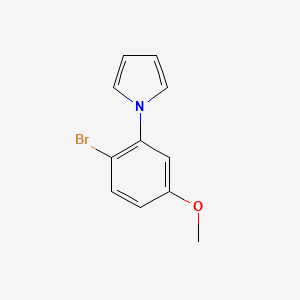

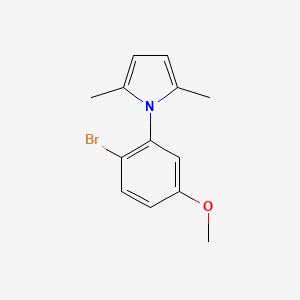

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

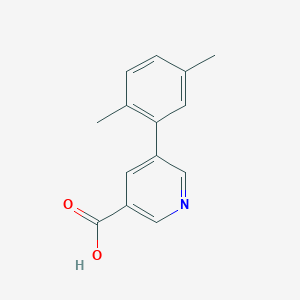

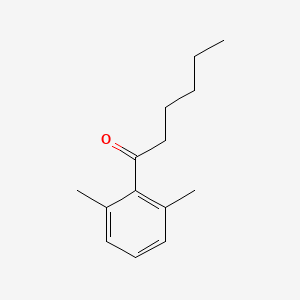

The compound “1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole” is an organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a 2-bromo-5-methoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the introduction of the 2-bromo-5-methoxyphenyl group. This could potentially be achieved through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to the compound’s aromaticity and influences its chemical reactivity. The 2-bromo-5-methoxyphenyl group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrrole ring and the 2-bromo-5-methoxyphenyl group. The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility .Applications De Recherche Scientifique

Antibacterial Agents

The structural motif of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is found in compounds that have shown potential as antibacterial agents . For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against Staphylococcus aureus . The ability to inhibit bacterial growth makes these compounds valuable in the search for new treatments for bacterial infections.

Heteroaromatic Synthesis

This compound serves as a precursor in the synthesis of heteroaromatic compounds , which are crucial in medicinal chemistry. The Chichibabin pyridine synthesis is one such reaction where derivatives of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole can be utilized to create polysubstituted pyridinium salts with potential pharmacological activities .

Gene Delivery Systems

Compounds with similar structures have been developed to facilitate gene delivery . The positive charge and the ability to form complexes with nucleic acids make these types of compounds suitable for non-viral gene delivery systems, which are safer alternatives to viral vectors .

Platelet Activation Antagonists

Derivatives of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole have been investigated as platelet activation antagonists . These compounds can potentially be used to prevent blood clots, which are a major cause of heart attacks and strokes .

Antimicrobial Agents

The structure of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is conducive to modifications that can lead to potent antimicrobial agents . Research into benzylidenehydrazinyl pyridiniums, which share a similar core structure, has shown promise in this field .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDSREPFXNIJTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)